Product packaging for Difamilast(Cat. No.:CAS No. 937782-05-3)

Difamilast

Cat. No.: B607114
CAS No.: 937782-05-3
M. Wt: 446.4 g/mol
InChI Key: VFBILHPIHUPBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difamilast, also known as OPA-15406, is a novel, selective phosphodiesterase-4 (PDE4) inhibitor developed for topical treatment. It exhibits potent anti-inflammatory effects by specifically targeting the PDE4 enzyme, particularly the PDE4B subtype which plays a significant role in inflammatory responses . By inhibiting PDE4, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn downregulates the production of various pro-inflammatory cytokines and mediators . This mechanism has proven effective in ameliorating key symptoms of atopic dermatitis, including pruritus, skin inflammation, and impaired skin barrier function, as demonstrated in clinical trials and animal models . The compound has shown a favorable pharmacological profile with high selectivity for PDE4B over the PDE4D subtype, which is associated with emetic side effects, suggesting a potentially wider therapeutic window . Phase III clinical trials have confirmed the efficacy and safety of topical this compound ointment in both adult and pediatric patients with mild to moderate atopic dermatitis . This product, offered as a high-purity chemical reference standard, is intended for use in pharmaceutical research, development, and analytical applications. It is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24F2N2O5 B607114 Difamilast CAS No. 937782-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazol-4-yl]methyl]-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N2O5/c1-4-29-18-8-6-5-7-17(18)21(28)26-12-16-13-30-22(27-16)15-9-10-19(32-23(24)25)20(11-15)31-14(2)3/h5-11,13-14,23H,4,12H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBILHPIHUPBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937782-05-3
Record name Difamilast [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937782053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difamilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIFAMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3U32GLJ0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Difamilast: a Selective Phosphodiesterase 4 Pde4 Inhibitor

Discovery and Early Preclinical Characterization of Difamilast

This compound was synthesized by Otsuka Pharmaceutical Co., Ltd. researchgate.netnewdrugapprovals.org Its development aimed to create a topical PDE4 inhibitor with an improved therapeutic window, specifically addressing the gastrointestinal adverse effects commonly associated with systemic PDE4 inhibitors like nausea and diarrhea. researchgate.netresearchgate.net

Preclinical characterization studies demonstrated that this compound selectively inhibited recombinant human PDE4 activity in in vitro assays. researchgate.netcaymanchem.com It was shown to increase intracellular cAMP levels in U937 cells. caymanchem.comcaymanchem.com Furthermore, this compound effectively inhibited the production of TNF-α in isolated human and mouse peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS). caymanchem.comcaymanchem.com In mouse models of chronic allergic contact dermatitis, topical application of this compound improved skin inflammation, reducing ear thickness and the infiltration of CD3+ T cells, eosinophils, and neutrophils into the lesions. caymanchem.comcaymanchem.com These preclinical findings suggested that this compound possessed potent anti-inflammatory properties mediated through PDE4 inhibition. pmda.go.jpcaymanchem.com

Molecular Interactions and Binding Profile of this compound with PDE4 Isoforms

This compound functions by inhibiting the activity of phosphodiesterase 4 enzymes. caymanchem.comcaymanchem.com PDE4 is the most diverse PDE subfamily, comprising four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. researchgate.netmdpi.comfrontiersin.org These subtypes arise from different genes, and further diversity is introduced through alternative splicing, leading to numerous isoforms. mdpi.com

Isoform Selectivity of this compound (PDE4A, PDE4B, PDE4C, PDE4D)

This compound has demonstrated selectivity for the PDE4 isoforms over other PDE families, such as PDE5A and PDE10A. caymanchem.comcaymanchem.com In enzymatic assays using recombinant human PDE4 isoforms, this compound exhibited inhibitory activity against PDE4A, PDE4B, PDE4C, and PDE4D. caymanchem.comcaymanchem.com

Preferential Inhibition of PDE4B by this compound

While inhibiting all four PDE4 subtypes, preclinical data indicates that this compound shows particularly efficient or preferential inhibition of the PDE4B subtype. medchemexpress.comcaymanchem.comcaymanchem.com The half-maximal inhibitory concentration (IC50) of this compound against PDE4B was reported as 0.0112 μM. caymanchem.comresearchgate.netcaymanchem.com This represents a significantly lower concentration compared to its IC50 against PDE4D (0.0738 μM), indicating a higher potency towards PDE4B. researchgate.netcaymanchem.compatsnap.com PDE4B is considered to play an important role in the inflammatory response. researchgate.netpatsnap.com

Here is a table summarizing the IC50 values of this compound against different PDE isoforms:

PDE IsoformIC50 (μM)
PDE4A0.0832
PDE4B0.0112
PDE4C0.2493
PDE4D0.0738
PDE5A4.793
PDE10A1.4346
Other PDEs>10

Data compiled from search results. caymanchem.comcaymanchem.com

Binding Kinetics and Affinity Studies of this compound for PDE4

Affinity describes the strength of the interaction between a ligand and its target. nicoyalife.com Binding kinetics, on the other hand, provides information about the rates of association (kon) and dissociation (koff), which determine how quickly the interaction occurs and how long the complex persists. nicoyalife.com While the provided search results detail the inhibitory activity of this compound against PDE4 isoforms through IC50 values, which are a measure of potency related to affinity, specific detailed binding kinetics studies (e.g., using techniques like Surface Plasmon Resonance) for this compound were not extensively detailed in the provided snippets. IC50 values reflect the concentration of the inhibitor required to reduce enzyme activity by half and are commonly used to assess the potency and selectivity of enzyme inhibitors. The lower IC50 values for PDE4B compared to other isoforms suggest a higher affinity for this particular subtype. caymanchem.comresearchgate.netcaymanchem.com

Structural Basis of this compound-PDE4 Interaction

Structure-Activity Relationships (SAR) of this compound Analogs and Derivatives

While the provided search results mention that this compound was synthesized by Otsuka Pharmaceutical Co., Ltd. and its chemical structure is known (N-({2-[4-(difluoromethoxy)-3-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-2-ethoxybenzamide), detailed information regarding comprehensive structure-activity relationship (SAR) studies of this compound analogs and derivatives was not extensively provided. caymanchem.comresearchgate.netnewdrugapprovals.org SAR studies typically involve synthesizing a series of compounds structurally related to the parent molecule and evaluating how modifications to different parts of the structure affect biological activity. Such studies are crucial in the drug discovery process for optimizing potency, selectivity, and pharmacokinetic properties. The development of this compound as a selective PDE4 inhibitor with preferential activity against PDE4B suggests that specific structural features contribute to this selectivity, likely through differential interactions with the binding pockets or regulatory regions of the different PDE4 isoforms. However, the explicit details of these SAR studies were not found within the provided search results.

Pharmacodynamics and Cellular Mechanisms of Difamilast Action

Impact of Difamilast on Intracellular Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels

The primary pharmacological action of this compound is the elevation of intracellular cAMP levels through the inhibition of PDE4. patsnap.compatsnap.compmda.go.jp This increase in cAMP is a central event that underpins the subsequent modulation of various signaling pathways involved in inflammation. patsnap.compatsnap.compmda.go.jpprecisionbusinessinsights.com

Direct cAMP Elevation in Target Cells (e.g., U937 cells, keratinocytes)

Studies have demonstrated the direct impact of this compound on intracellular cAMP levels in relevant cell types. In human histiocytic lymphoma-derived U937 cells, treatment with this compound at concentrations ranging from 0.001 to 10 μmol/L resulted in a concentration-dependent increase in intracellular cAMP. pmda.go.jp The concentration required to achieve a 200% increase in cAMP (EC200) was determined to be 0.009 μmol/L. pmda.go.jp Similarly, research utilizing normal human epidermal keratinocytes (NHEKs) has shown that this compound treatment leads to increased intracellular cAMP levels. kyushu-u.ac.jpresearchgate.netresearchgate.net

Modulation of Protein Kinase A (PKA) Activity

The rise in intracellular cAMP levels induced by this compound leads to the activation of protein kinase A (PKA). patsnap.compmda.go.jpprecisionbusinessinsights.com PKA is a cAMP-dependent enzyme that plays a pivotal role in mediating the downstream effects of elevated cAMP. pmda.go.jpmdpi.com Activated PKA can phosphorylate a variety of protein substrates, including transcription factors, thereby modulating their activity and influencing gene expression related to inflammatory processes. patsnap.comprecisionbusinessinsights.commdpi.com

Regulation of Downstream Signaling Pathways by this compound

The increase in intracellular cAMP and subsequent activation of PKA by this compound trigger a cascade of events that regulate various signaling pathways involved in the inflammatory response. patsnap.compatsnap.comprecisionbusinessinsights.comnih.gov

cAMP-Response Element-Binding Protein (CREB) Activation

A significant downstream target of PKA is the cAMP-response element-binding protein (CREB). precisionbusinessinsights.commdpi.com PKA-mediated phosphorylation of CREB at specific residues leads to its activation, enabling it to bind to cAMP response elements (CREs) in the promoter regions of target genes. precisionbusinessinsights.commdpi.com This binding can either enhance or suppress gene transcription. Studies in human keratinocytes have shown that this compound treatment induces the phosphorylation and activation of CREB. kyushu-u.ac.jpresearchgate.netresearchgate.net CREB activation by this compound has been linked to the regulation of genes important for skin barrier function, such as filaggrin and loricrin. kyushu-u.ac.jpresearchgate.net

Inhibition of Pro-Inflammatory Cytokine Production (e.g., TNF-α, IL-4, IL-5, IL-13, MIP-1α, MIP-2)

A key anti-inflammatory effect of this compound is the suppression of the production of various pro-inflammatory cytokines and chemokines. patsnap.compatsnap.compmda.go.jpprecisionbusinessinsights.comnih.gov By increasing intracellular cAMP and activating PKA, this compound interferes with signaling pathways that promote the synthesis and release of these inflammatory mediators. patsnap.compatsnap.compmda.go.jpprecisionbusinessinsights.com

In experiments using human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS), this compound demonstrated inhibitory effects on the production of tumor necrosis factor-alpha (TNF-α), macrophage inflammatory protein-1 alpha (MIP-1α), and macrophage inflammatory protein-1 beta (MIP-1β). pmda.go.jp The half-maximal inhibitory concentrations (IC50) were determined to be 0.52 μmol/L for TNF-α, >10 μmol/L for MIP-1α, and 9.15 μmol/L for MIP-1β. pmda.go.jp

When human PBMCs were stimulated with anti-CD3 and anti-CD28 antibodies, this compound suppressed the production of a broader spectrum of cytokines, including TNF-α, interleukin (IL)-2, IL-4, IL-5, IL-10, IL-13, IL-22, interferon (IFN)-γ, granulocyte-macrophage colony-stimulating factor (GM-CSF), and RANTES. pmda.go.jp The IC50 values for these inhibitory effects were all found to be below 1.2 μmol/L. pmda.go.jp

Furthermore, studies have shown that supernatants derived from this compound-treated normal human epidermal keratinocytes (NHEKs) can inhibit the upregulation of TNF-α, IL-5, and IL-13 induced by IL-33 in KU812 cells, a basophil cell line responsive to IL-33. kyushu-u.ac.jpresearchgate.netresearchgate.netnih.govnih.govkyushu-u.ac.jpkyushu-u.ac.jp

The following table summarizes some of the observed inhibitory effects of this compound on pro-inflammatory mediator production:

MediatorCell TypeStimulationIC50 (μmol/L)Effect
TNF-αPBMCsLPS0.52Inhibition
MIP-1αPBMCsLPS>10Inhibition
MIP-1βPBMCsLPS9.15Inhibition
TNF-αPBMCsanti-CD3/anti-CD280.66Inhibition
IL-2PBMCsanti-CD3/anti-CD280.35Inhibition
IL-4PBMCsanti-CD3/anti-CD280.21Inhibition
IL-5PBMCsanti-CD3/anti-CD280.16Inhibition
IL-13PBMCsanti-CD3/anti-CD280.54Inhibition
GM-CSFPBMCsLPS7.78Inhibition
GM-CSFPBMCsanti-CD3/anti-CD281.18Inhibition
RANTESPBMCsanti-CD3/anti-CD280.42Inhibition
IFN-γPBMCsanti-CD3/anti-CD280.07Inhibition
IL-22PBMCsanti-CD3/anti-CD280.48Inhibition
IL-1βPBMCsLPSNo impactNo significant impact observed. pmda.go.jp
IL-8PBMCsLPSNo impactNo significant impact observed. pmda.go.jp
TNF-α, IL-5, IL-13KU812IL-33-Inhibition of upregulation by NHEK supernatant kyushu-u.ac.jpresearchgate.netresearchgate.netnih.govnih.govkyushu-u.ac.jpkyushu-u.ac.jp

Modulation of Anti-Inflammatory Mediators (e.g., IL-10, sST2)

Beyond suppressing pro-inflammatory factors, this compound also influences the production of anti-inflammatory mediators. In LPS-stimulated human PBMCs, this compound was observed to enhance the production of IL-10, an important anti-inflammatory cytokine, with an EC200 value of 0.18 μmol/L. pmda.go.jp

Effects on Immune Cell Function and Activation (e.g., PBMCs, basophils)

This compound has demonstrated effects on the function and activation of various immune cells, including peripheral blood mononuclear cells (PBMCs) and basophils mdpi.comcaymanchem.com. It inhibits the production of pro-inflammatory cytokines from these cells caymanchem.com.

In human and mouse PBMCs, this compound significantly inhibits the production of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) caymanchem.comresearchgate.net. The half maximal inhibitory concentration (IC50) values for this effect were reported as 0.0109 µM in human PBMCs and 0.0035 µM in mouse PBMCs caymanchem.comresearchgate.net.

This compound also appears to act on basophils, which are key effector cells in allergic reactions and a source of IL-4 in skin lesions researchgate.netdovepress.com. Studies in mouse models of AD suggest that this compound may ameliorate skin inflammation by suppressing IL-4 production from basophils, at least in part, through the inhibition of ERK phosphorylation researchgate.netresearchgate.net. Supernatants from this compound-treated normal human epidermal keratinocytes (NHEKs) have been shown to inhibit IL-33-induced upregulation of TNF-α, IL-5, and IL-13 in a basophil cell line (KU812 cells) sensitive to IL-33 mdpi.comnih.govresearchgate.net.

Cell-Specific Pharmacodynamic Profiles of this compound

This compound exhibits cell-specific pharmacodynamic effects, particularly on skin cells like keratinocytes and fibroblasts, as well as various immune cells mdpi.compmda.go.jpcaymanchem.comdovepress.comnih.govbenchchem.comresearchgate.net.

Effects on Keratinocytes and Fibroblasts

In human keratinocytes, this compound treatment has been shown to increase intracellular cAMP levels and the phosphorylation of cAMP response element binding protein (CREB) mdpi.comresearchgate.netnih.gov. This compound treatment also increases the expression of filaggrin and loricrin, important proteins for skin barrier function, in human keratinocytes mdpi.comresearchgate.netnih.gov. Furthermore, this compound treatment of NHEKs increases the mRNA and protein levels of soluble ST2 (sST2), a decoy receptor that suppresses IL-33 signaling mdpi.comnih.govresearchgate.netnih.govkyushu-u.ac.jp. This effect is mediated via the AHR-NRF2 axis mdpi.comnih.govresearchgate.netkyushu-u.ac.jp.

While IL-33 is expressed in fibroblasts mdpi.comnih.gov, the direct effects of this compound on fibroblasts regarding sST2 production or other mechanisms were not as prominently detailed in the provided results as its effects on keratinocytes. However, PDE4 is expressed in fibroblasts nih.gov, suggesting potential direct effects.

Effects on Immune Cells (e.g., Macrophages, Lymphocytes, Neutrophils, Eosinophils, Basophils)

This compound influences various immune cells involved in the inflammatory response. As a PDE4 inhibitor, it increases intracellular cAMP levels in immune cells patsnap.compmda.go.jp.

Macrophages: PDE4 inhibitors are reported to increase cAMP levels in macrophages, leading to anti-inflammatory effects dovepress.comnih.gov. While direct specific data on this compound's effects on macrophages were not extensively detailed, the general mechanism of PDE4 inhibition suggests a role in modulating macrophage function. Macrophages are involved in both innate and adaptive immunity and contribute to inflammation in AD msdmanuals.comd-nb.info.

Lymphocytes: this compound decreases CD3+ T cell infiltrates in mouse models of chronic allergic contact dermatitis caymanchem.com. PDE4 inhibitors increase cAMP levels in T cells dovepress.comnih.gov. Lymphocytes, including T helper cells, play a critical role in AD pathogenesis researchgate.netresearchgate.net.

Neutrophils: Topical application of this compound decreased neutrophil infiltrates in a mouse model of chronic allergic contact dermatitis caymanchem.com. Neutrophils are innate immune cells involved in inflammatory responses msdmanuals.comthermofisher.com.

Eosinophils: this compound treatment reduced eosinophil infiltrates in a mouse model of chronic allergic contact dermatitis caymanchem.com. Eosinophils are involved in allergic disease and inflammation msdmanuals.comthermofisher.com.

Basophils: As mentioned in section 3.2.4, this compound appears to suppress IL-4 production from basophils researchgate.netresearchgate.net. Supernatants from this compound-treated keratinocytes also inhibited the activation of a basophil cell line mdpi.comnih.govresearchgate.net. Basophils are key innate immune cells involved in allergic reactions and AD pathogenesis dovepress.comnih.govmsdmanuals.comthermofisher.com.

Modulation of Aryl Hydrocarbon Receptor-Nuclear Factor Erythroid 2-Related Factor 2 (AHR-NRF2) Axis

This compound activates the AHR-NRF2 axis in human keratinocytes mdpi.comnih.govresearchgate.netkyushu-u.ac.jp. This activation is linked to the production of sST2 mdpi.comnih.govresearchgate.netkyushu-u.ac.jp. Knockdown of either AHR or NRF2 abolished the this compound-induced sST2 production in NHEKs, indicating the dependence on this pathway mdpi.comnih.govresearchgate.netkyushu-u.ac.jp. The AHR-NRF2 axis plays a role in various cellular responses, including detoxification and anti-inflammatory processes mdpi.com.

Impact on Skin Barrier Proteins (e.g., filaggrin, loricrin)

This compound treatment has been shown to increase the expression of filaggrin and loricrin in human keratinocytes mdpi.comresearchgate.netnih.gov. Filaggrin and loricrin are crucial structural proteins for maintaining a functional skin barrier researchgate.netnih.govimrpress.com. Reduced expression of these proteins contributes to skin barrier dysfunction observed in conditions like AD researchgate.netnih.govimrpress.com. The upregulation of filaggrin and loricrin by this compound is mediated via the CREB-KPRP axis in NHEKs researchgate.netnih.gov. PDE4 inhibition by this compound increases intracellular cAMP levels and CREB phosphorylation, which in turn increases the expression of keratinocyte proline-rich protein (KPRP), and KPRP knockdown abolishes the upregulation of filaggrin and loricrin researchgate.netnih.gov.

Data Table: Effects of this compound on Cytokine Production in PBMCs

Cell TypeStimulusCytokineThis compound IC50 (µM)Source
Human PBMCsLPSTNF-α0.0109 caymanchem.comresearchgate.net
Mouse PBMCsLPSTNF-α0.0035 caymanchem.comresearchgate.net

Data Table: this compound IC50 Values for PDE Isoforms

PDE IsoformThis compound IC50 (µM)Source
PDE4A0.08 pmda.go.jp
PDE4B0.01 pmda.go.jp
PDE4C0.25 pmda.go.jp
PDE4D0.07 pmda.go.jp
PDE5A4.79 pmda.go.jpcaymanchem.com
PDE10A1.43 pmda.go.jpcaymanchem.com

Note: IC50 values may vary slightly between studies.

Preclinical Efficacy Studies of Difamilast in in Vitro and Animal Models

In Vitro Anti-Inflammatory and Immunomodulatory Effects

Difamilast, a selective phosphodiesterase 4 (PDE4) inhibitor, demonstrates significant anti-inflammatory properties by impeding the release of key inflammatory mediators in various cell culture systems. researchgate.net, nih.gov, nih.gov By inhibiting the PDE4 enzyme, this compound increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn downregulates the production of pro-inflammatory cytokines. patsnap.com, nih.gov

In studies using human and mouse peripheral blood mononuclear cells (PBMCs), this compound effectively inhibited the production of tumor necrosis factor-alpha (TNF-α). researchgate.net, nih.gov Further investigations in human keratinocyte cultures revealed that this compound indirectly suppresses the activity of interleukin-33 (IL-33), a cytokine implicated in atopic dermatitis (AD). nih.gov, researchgate.net It achieves this by increasing the production of soluble ST2 (sST2), a decoy receptor that neutralizes IL-33 signaling. nih.gov, researchgate.net Supernatants from keratinocytes treated with this compound were shown to inhibit the IL-33-induced upregulation of TNF-α, IL-5, and IL-13 in a human basophil cell line (KU812). nih.gov, dntb.gov.ua Additionally, this compound has been found to suppress IL-4 production from basophils activated in vitro, highlighting its role in modulating type 2 immune responses. researchgate.net

The inhibitory effects of this compound on inflammatory mediators have been characterized in dose-response studies, revealing its potency and selectivity. The compound exhibits a strong affinity for the PDE4B subtype, which is pivotal in inflammatory responses. researchgate.net, nih.gov Its inhibitory concentration (IC50) against PDE4B is significantly lower than that for PDE4D, a subtype associated with emetic side effects. researchgate.net, nih.gov This selectivity suggests a favorable therapeutic window. researchgate.net, nih.gov

The dose-dependent inhibition of TNF-α production has been quantified in cell-based assays. researchgate.net, nih.gov The IC50 value for TNF-α inhibition in human PBMCs was determined to be 0.0109 μM, and in mouse PBMCs, it was 0.0035 μM. researchgate.net, nih.gov, researchgate.net These findings underscore the potent anti-inflammatory capacity of this compound at the cellular level.

Table 1: Inhibitory Potency (IC50) of this compound in Cell-Based Assays

Target Cell System IC50 Value (μM) Citation(s)
PDE4B Recombinant Human Enzyme 0.0112 researchgate.net, nih.gov
PDE4D Recombinant Human Enzyme 0.0738 researchgate.net, nih.gov
TNF-α Production Human PBMCs 0.0109 researchgate.net, nih.gov, researchgate.net

| TNF-α Production | Mouse PBMCs | 0.0035 | researchgate.net, nih.gov, researchgate.net |

Efficacy in Animal Models of Inflammatory and Immune-Mediated Diseases

The therapeutic potential of topical this compound has been substantiated in multiple animal models of dermatological inflammation. researchgate.net, nih.gov, researchgate.net Key models used to evaluate its efficacy include chronic allergic contact dermatitis in mice and atopic dermatitis (AD) induced by MC903 (a vitamin D analog). researchgate.net, nih.gov, researchgate.net These models are well-established for studying the complex pathophysiology of chronic skin inflammation, including features like pruritus, skin barrier dysfunction, and inflammatory cell infiltration. nih.gov, researchgate.net In these preclinical settings, this compound demonstrated a significant ability to ameliorate the primary symptoms of dermatitis. nih.gov, nih.gov

The mechanism behind the clinical improvements observed in animal models involves the suppression of underlying inflammatory processes. researchgate.net Histopathological analyses from AD mouse models treated with this compound showed a reduction in key inflammatory factors. researchgate.net Topical application of the compound was associated with reduced expression of IL-4 in the inflamed skin. researchgate.net This effect is linked to this compound's action on basophils, which are significant producers of IL-4 in skin lesions. researchgate.net

Furthermore, this compound has been shown to inhibit the activity of IL-33, a cytokine that drives the production of other type 2 cytokines like IL-5 and IL-13 from various immune cells. nih.gov, nih.gov The therapeutic effect of this compound is largely attributed to its inhibition of PDE4B, and studies in PDE4B-deficient mice showed decreased eosinophil recruitment and lower levels of T(H)2 cytokines. nih.gov, researchgate.net This demonstrates that this compound effectively mitigates dermatological inflammation by downregulating the expression of pro-inflammatory cytokines and reducing the accumulation of inflammatory cells in the skin. researchgate.net, researchgate.net

Models of Dermatological Inflammation (e.g., Chronic Allergic Contact Dermatitis, MC903-induced AD)

Improvement of Pruritus (Scratching Behavior) and Skin Barrier Dysfunction (Transepidermal Water Loss)

Preclinical research has demonstrated the efficacy of this compound in addressing key symptoms of atopic dermatitis, namely pruritus (itching) and impaired skin barrier function. In a study utilizing an atopic dermatitis mouse model induced by MC903, the topical application of this compound yielded significant improvements. nih.gov

A single application of this compound was shown to dramatically reduce the number of scratching events, which is a primary indicator of pruritus in these animal models. nih.gov Furthermore, repeated applications of the compound led to a reduction in the increase of transepidermal water loss (TEWL), a key measure of skin barrier dysfunction. nih.gov The complex interplay between itching, skin inflammation, and a compromised skin barrier is a hallmark of atopic dermatitis, and these findings suggest that this compound can effectively alleviate these critical symptoms. nih.gov

The therapeutic effects of this compound on these symptoms are believed to be mediated through its inhibition of phosphodiesterase 4 (PDE4), with a particular emphasis on the PDE4B subtype. nih.gov This is supported by findings in PDE4B-deficient mice, where the symptoms of atopic dermatitis were milder, and the therapeutic impact of this compound was less pronounced, indicating that PDE4B is a key target in the mechanism of action of this compound for reducing pruritus and improving skin barrier function. nih.gov

Table 1: Effect of this compound on Atopic Dermatitis Symptoms in a Mouse Model

Parameter Effect of this compound Application Associated Symptom
Number of Scratching Events Dramatically reduced after a single application. nih.gov Pruritus (Itching)
Transepidermal Water Loss (TEWL) Reduced with repeated applications. nih.gov Skin Barrier Dysfunction

Other Relevant Preclinical Disease Models (if reported, e.g., respiratory inflammation)

While phosphodiesterase 4 (PDE4) inhibitors as a class are known to be involved in the pathophysiology of chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma, no specific preclinical studies of this compound in animal models of respiratory inflammation have been reported in the search results. nih.gov The available preclinical data for this compound primarily focuses on its application in models of atopic dermatitis and skin inflammation. nih.govcriver.com

Comparative Preclinical Efficacy with Other PDE4 Inhibitors

This compound has been evaluated in comparative preclinical studies against other topical PDE4 inhibitors, demonstrating a superior profile in certain models. In a mouse model of chronic allergic contact dermatitis, the effects of this compound on improving skin inflammation were superior to those of other topical PDE4 inhibitors, including CP-80633, cipamfylline, and crisaborole (B606811). criver.com

This enhanced efficacy is linked to its potent inhibition of TNF-α production, a key cytokine in inflammatory processes. criver.com The half-maximal inhibitory concentration (IC₅₀) of this compound for TNF-α production in mouse peripheral blood mononuclear cells was 0.0035 µM. criver.com

A significant aspect of this compound's pharmacological profile is its selectivity for the PDE4B subtype over the PDE4D subtype. The IC₅₀ of this compound against PDE4B, which plays a crucial role in the inflammatory response, was 0.0112 µM. criver.com This represents a 6.6-fold higher selectivity for PDE4B compared to its activity against PDE4D (IC₅₀ = 0.0738 µM), a subtype associated with emesis. criver.com This selectivity profile suggests a favorable therapeutic window for this compound. criver.com

Table 2: Comparative Preclinical Data of this compound

Parameter This compound Value Comparison Model/System
Inhibition of TNF-α Production (IC₅₀) 0.0035 µM Superior to CP-80633, cipamfylline, and crisaborole. criver.com Mouse Peripheral Blood Mononuclear Cells
Improvement in Skin Inflammation Superior Efficacy Superior to CP-80633, cipamfylline, and crisaborole. criver.com Mouse Model of Chronic Allergic Contact Dermatitis
PDE4B Inhibition (IC₅₀) 0.0112 µM 6.6-fold more potent than against PDE4D. criver.com Recombinant Human PDE4 Assay

| PDE4D Inhibition (IC₅₀) | 0.0738 µM | - | Recombinant Human PDE4 Assay |

Pharmacokinetics and Metabolism of Difamilast in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro Systems and Animal Species

Preclinical investigations into the ADME properties of difamilast were conducted using both in vitro systems and animal models, primarily rats and miniature pigs. nih.govpmda.go.jp These studies utilized unlabeled or radiolabeled (¹⁴C) this compound to trace its path and transformation within these systems. pmda.go.jp The concentration of this compound in plasma was quantified using highly sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS). pmda.go.jp

Metabolic Pathways and Metabolite Identification in Animal Liver Microsomes

In vitro studies using recombinant human cytochrome P450 (CYP) enzymes were crucial in elucidating the metabolic pathways of this compound. pmda.go.jp The primary routes of biotransformation involve O-dealkylation and hydroxylation. pmda.go.jp

The main metabolite identified in studies with rats was MAP-15485, which is a de-O-ethylated form of the parent compound. pmda.go.jp Another metabolite, MAP-15497, a hydroxide (B78521) form, was also detected. pmda.go.jp The specific CYP isoenzymes responsible for the formation of these metabolites were identified as CYP3A4 for MAP-15485 and CYP1A2 for MAP-15497. pmda.go.jp

Table 1: Principal Metabolites of this compound Identified in Preclinical Studies
Metabolite IDDescriptionGenerating CYP Isoform (in vitro)Source
MAP-15485De-O-ethyl formCYP3A4 pmda.go.jp
MAP-15497Hydroxide formCYP1A2 pmda.go.jp

Tissue Distribution in Animal Models (e.g., systemic vs. local exposure)

Pharmacokinetic studies in animal models were designed to understand the distribution of this compound following topical administration. nih.govresearchgate.net Research in both rats and miniature pigs demonstrated that after applying this compound ointment to the skin, systemic exposure was minimal. nih.govresearchgate.net Specifically, the concentrations of this compound found in the blood and brain were not sufficient to elicit pharmacological activity, highlighting the drug's primarily local effect at the site of application. nih.govresearchgate.net This pharmacokinetic profile is a key characteristic, suggesting a lower potential for systemic side effects. nih.gov

Table 2: Animal Models in Preclinical Pharmacokinetic Studies of this compound
Animal SpeciesKey FindingsSource
RatUsed for general pharmacokinetic investigations with ¹⁴C-labeled this compound. Showed low blood and brain concentrations after topical application. nih.govpmda.go.jp
Miniature PigPharmacokinetic studies confirmed that topical application resulted in drug concentrations in the blood and brain insufficient to be pharmacologically active. nih.govresearchgate.net

Elimination Routes in Preclinical Species

While comprehensive pharmacokinetic studies were performed in rats using ¹⁴C-labeled this compound, the specific routes and proportions of its elimination (e.g., via urine or feces) in preclinical species have not been detailed in the available documentation. pmda.go.jp

Half-life and Clearance Characteristics in Preclinical Pharmacokinetic Studies

Detailed quantitative data regarding the half-life and clearance rates of this compound from preclinical pharmacokinetic studies in animal models are not available in the reviewed scientific literature.

Impact of Formulation on Preclinical Pharmacokinetics (e.g., topical vs. oral)

The preclinical development of this compound has centered on its use as a topical ointment. nih.govresearchgate.net Pharmacokinetic studies have consistently shown that this formulation results in very low systemic absorption. nih.govresearchgate.netnih.gov In studies on miniature pigs and rats, topical application led to negligible concentrations of this compound in the bloodstream and central nervous system. nih.govresearchgate.net This pharmacokinetic profile, characterized by high local exposure in the skin with minimal systemic distribution, is advantageous for a topically administered drug intended to treat atopic dermatitis. nih.gov There is no publicly available information from preclinical studies on the pharmacokinetic profile of an oral formulation of this compound to provide a direct comparison.

Research Methodologies and Analytical Approaches for Difamilast Studies

In Vitro PDE4 Inhibition Assays (e.g., Scintillation Proximity Assay, HPLC-based methods)

The in vitro inhibitory activity of difamilast against phosphodiesterase 4 (PDE4) has been thoroughly investigated using various assay methodologies. A key technique employed is the Scintillation Proximity Assay (SPA) , a homogeneous and sensitive method for assessing enzyme activity. researchgate.netnih.gov This assay format is well-suited for high-throughput screening of potential PDE inhibitors. researchgate.net

Studies have demonstrated that this compound selectively inhibits the activity of recombinant human PDE4 enzymes. medchemexpress.com Specifically, the inhibitory activity of this compound against the four PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) has been quantified, revealing its potent inhibitory profile.

PDE4 IsoformIC50 (μmol/L)
PDE4A0.08
PDE4B0.01
PDE4C0.25
PDE4D0.07

This table presents the half maximal inhibitory concentration (IC50) values of this compound against four different PDE4 isoforms, indicating its high potency, particularly against PDE4B.

Notably, this compound exhibits a 6.6-fold greater selectivity for PDE4B over PDE4D, a subtype associated with emetic side effects. medchemexpress.com This selectivity is a crucial aspect of its pharmacological profile. medchemexpress.com In addition to SPA, High-Performance Liquid Chromatography (HPLC)-based methods can also be utilized to determine PDE4 inhibition by measuring the conversion of cyclic adenosine (B11128) monophosphate (cAMP) to its metabolite, adenosine monophosphate (AMP).

Cellular Cyclic Nucleotide Quantification Techniques (e.g., ELISA, FRET-based assays)

A primary mechanism of action for this compound is the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. patsnap.compatsnap.com To quantify these changes within cells, various techniques are employed.

Enzyme-Linked Immunosorbent Assays (ELISA) are a common method for measuring intracellular cAMP concentrations. Studies have shown that treatment with this compound leads to a dose-dependent increase in cAMP levels in various cell types, including normal human epidermal keratinocytes (NHEKs). mdpi.comresearchgate.net For instance, treatment of NHEKs with this compound at concentrations of 1 μM and 5 μM resulted in a significant increase in intracellular cAMP. researchgate.net

Förster Resonance Energy Transfer (FRET)-based assays offer a dynamic and real-time approach to monitoring cAMP levels in living cells. mdpi.com These biosensors allow for the visualization of cAMP fluctuations in response to stimuli and inhibitors like this compound, providing valuable insights into the spatio-temporal dynamics of cAMP signaling. mdpi.com By observing the increase in intracellular cAMP, these techniques confirm the direct pharmacological effect of this compound on its target pathway. patsnap.compatsnap.com

In Vivo Pharmacodynamic Biomarker Assessment in Animal Studies

The pharmacodynamic effects of this compound have been evaluated in various animal models, particularly those mimicking atopic dermatitis. In a mouse model of chronic allergic contact dermatitis, topical application of this compound led to a significant improvement in skin inflammation. medchemexpress.com The therapeutic effect of this compound in these models is attributed to its ability to inhibit PDE4B, a key enzyme in the inflammatory cascade. mdpi.com

Key pharmacodynamic assessments in these animal studies include:

Reduction in scratching behavior: A single application of this compound has been shown to dramatically decrease the number of scratching events in mice, indicating a reduction in pruritus. mdpi.com

Decrease in ear thickness: Repeated application of this compound reduced the increase in ear thickness, a common indicator of dermatitis. mdpi.com

Improvement in skin barrier function: this compound treatment has been observed to reduce transepidermal water loss, signifying an enhancement of the skin's barrier function. mdpi.com

Furthermore, the assessment of pharmacodynamic biomarkers in preclinical studies is crucial. For instance, serum tryptase levels are considered a robust biomarker for evaluating mast cell activation in animal studies. chemicalbook.com Monitoring such biomarkers helps to elucidate the in vivo mechanisms of action of this compound and its effects on inflammatory pathways. guidetopharmacology.org

Bioanalytical Methods for this compound Quantification in Preclinical Biological Matrices (e.g., LC-MS/MS)

The quantification of this compound in preclinical biological matrices such as plasma and urine is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical method for this purpose due to its high specificity, sensitivity, and throughput. mdpi.comnih.gov

A validated LC-MS/MS method has been established for the determination of this compound concentrations in biological samples. mdpi.com This method involves the extraction of the analyte from the biological matrix, followed by chromatographic separation and mass spectrometric detection. nih.gov

Key parameters of the bioanalytical method for this compound include:

Lower Limit of Quantification (LLOQ):

Plasma: 0.05 ng/mL mdpi.com

Urine: 0.20 ng/mL mdpi.com

This sensitive and robust method allows for the accurate measurement of this compound concentrations, which is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models. medchemexpress.com The data generated from these studies are vital for correlating drug exposure with its pharmacological effects.

Computational Modeling and Molecular Dynamics Simulations of this compound-Target Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between a drug and its target protein at an atomic level. While specific studies focusing exclusively on this compound are not extensively published, the principles of these techniques are widely applied to understand the binding of PDE4 inhibitors.

These computational approaches can provide valuable insights into:

Binding Pose: Predicting the most stable orientation of this compound within the active site of PDE4 isoforms.

Key Interactions: Identifying the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with this compound. The catechol ether scaffold, common in many PDE4 inhibitors, is known to form crucial interactions with invariant glutamine and phenylalanine residues in the PDE4 binding pocket. medchemexpress.com

Binding Affinity: Calculating the theoretical binding free energy, which can correlate with the inhibitory potency (IC50) of the compound.

Selectivity: Analyzing the structural differences between PDE4B and PDE4D active sites to understand the basis for this compound's selectivity.

MD simulations can further reveal the dynamic behavior of the this compound-PDE4 complex over time, assessing the stability of the binding and any conformational changes induced in the protein. These in silico methods can guide the design of new analogs with improved potency and selectivity.

Synthetic Methodologies for this compound and Analogs

The synthesis of this compound has been described in the scientific literature and involves a multi-step process. nih.gov A common synthetic route commences with monobenzylated protocatechuic acid ethyl ester . nih.gov

The synthesis can be broadly divided into two main stages:

Stage 1: Synthesis of the Oxazole (B20620) Methanol (B129727) Intermediate

The starting phenol (B47542) is converted to its corresponding isopropyl ether. nih.gov

This is followed by debenzylation under palladium-catalyzed hydrogenation conditions to yield a phenolic intermediate. nih.gov

Difluoromethylation is then achieved using sodium chlorodifluoroacetate in the presence of a base. nih.gov

The resulting product undergoes acid treatment and ester hydrolysis to form a benzoic acid derivative. nih.gov

This benzoic acid is converted into a benzamide, which is then condensed with 1-acetoxy-3-chloroacetone (B1293708) to form the oxazole ring. nih.gov

Finally, saponification yields the key oxazole methanol intermediate.

Stage 2: Preparation of this compound

The alcohol of the intermediate is converted to a bromide via a mesylate intermediate.

The nitrogen center is introduced via an SN2 displacement reaction with potassium phthalimide (B116566). nih.gov

The phthalimide group is removed using methylamine, and the resulting amine is isolated as a hydrochloride salt. nih.gov

The free amine is generated by treatment with an aqueous base. nih.gov

The final step involves an amide bond formation between the amine and 2-ethoxybenzoic acid to yield this compound. nih.gov

This synthetic pathway allows for the preparation of this compound and provides a framework for the synthesis of structural analogs for structure-activity relationship (SAR) studies.

Future Directions and Unanswered Research Questions in Difamilast Studies

Exploration of Novel Therapeutic Targets and Indications (Mechanistic Basis)

While Difamilast's primary mechanism of action involves inhibiting PDE4, particularly the PDE4B subtype, leading to increased intracellular cAMP levels and reduced production of pro-inflammatory cytokines, further exploration of its mechanistic basis is warranted. nih.govpatsnap.compatsnap.comcaymanchem.compatsnap.com Research could delve deeper into the specific downstream pathways modulated by increased cAMP in various skin cell types involved in AD pathogenesis. Investigating the interaction of this compound with other PDE subtypes beyond PDE4 and PDE2, for which some inhibitory effects have been noted, could reveal additional therapeutic targets or explain potential off-target effects. researchgate.net

Furthermore, exploring the potential of this compound in treating other inflammatory or pruritic skin conditions beyond AD represents a significant future direction. Given its mechanism of reducing inflammatory mediators, its efficacy in conditions like psoriasis or other forms of dermatitis could be investigated. larvol.com Mechanistic studies in relevant disease models would be crucial to understand if the PDE4 inhibitory action of this compound is sufficient to exert therapeutic effects in these alternative indications. Research into how this compound influences the aryl hydrocarbon receptor (AhR)-NRF2 axis and its impact on soluble ST2 production in keratinocytes is also an area of ongoing investigation, potentially revealing novel mechanisms related to its efficacy in AD. nih.gov

Development of Advanced Preclinical Models for this compound Evaluation

The development and utilization of more sophisticated preclinical models are essential for a comprehensive evaluation of this compound. While current studies have utilized mouse models of chronic allergic contact dermatitis, these models may not fully recapitulate the complex multifactorial pathogenesis of human AD, which involves genetic, immunological, and environmental factors. researchgate.netresearchgate.netresearchgate.net

Future research should focus on developing or employing preclinical models that better mimic the heterogeneity and specific endotypes of AD observed in patients. This could include models that account for epidermal barrier dysfunction, specific immune cell infiltration patterns, and the involvement of neuronal pathways contributing to pruritus. researchgate.netexplorationpub.com Advanced models could also facilitate the investigation of long-term effects and the potential for disease modification, which are challenging to assess in short-term clinical trials. Utilizing in vitro models with primary human skin cells from AD patients could also provide valuable insights into the cellular and molecular effects of this compound in a more physiologically relevant context. nih.gov

Research on Potential Synergistic Effects with Other Therapeutic Agents

Investigating the potential synergistic effects of this compound with other therapeutic agents used in dermatology is a promising area for future research. Given the complex nature of AD and other inflammatory skin conditions, combination therapies are often employed to achieve better disease control. researchgate.netpatsnap.com

Studies could explore the benefits of combining this compound with other topical or systemic treatments, such as corticosteroids, calcineurin inhibitors, JAK inhibitors, or biologics. researchgate.netpatsnap.com Research should aim to determine if such combinations can lead to enhanced efficacy, faster onset of action, or allow for lower doses of individual agents, potentially reducing side effects. mdpi.com Understanding the mechanistic basis of any observed synergy would be crucial, potentially revealing novel therapeutic strategies. Preclinical studies using appropriate animal or in vitro models could provide initial evidence for synergistic interactions before moving to clinical investigations. zailaboratory.comsps.nhs.ukdermatologytimes.com

Elucidation of Long-Term Preclinical Pharmacodynamic Effects

While clinical studies have assessed the long-term safety and efficacy of this compound in AD patients for up to 52 weeks, detailed long-term preclinical pharmacodynamic studies are needed to fully understand its sustained effects on skin inflammation and barrier function. researchgate.netnih.gov

Future research should focus on evaluating the long-term impact of this compound on key biomarkers of inflammation, immune cell populations, and epidermal differentiation markers in preclinical models. This could involve studies extending beyond the typical short-term assessment periods. Investigating the potential for this compound to influence skin microbiome composition over time could also be relevant, given the role of dysbiosis in AD pathogenesis. researchgate.net Such studies would provide valuable data on the potential of this compound for long-term disease management and its effects on the underlying biological processes involved in chronic skin inflammation.

Investigation of Stereochemistry and Isomer-Specific Activity

The investigation of this compound's stereochemistry and potential isomer-specific activity is an important aspect for future research. Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence a drug's pharmacological activity, metabolism, and safety profile. mgscience.ac.insolubilityofthings.comuou.ac.inkhanacademy.org

If this compound possesses chiral centers, it may exist as stereoisomers (enantiomers or diastereomers). mgscience.ac.insolubilityofthings.comuou.ac.in Future studies should aim to characterize the stereochemical properties of this compound and, if applicable, investigate the individual pharmacological activity and pharmacokinetic profile of each isomer. It is possible that different isomers may exhibit varying potency in inhibiting PDE4 subtypes or have differential effects on other biological targets. mgscience.ac.inuou.ac.in Understanding isomer-specific activity is crucial for optimizing the therapeutic profile of this compound and ensuring that the most active and safest form is utilized. This research could involve the synthesis and testing of individual isomers in in vitro and preclinical models.

Q & A

Q. What experimental methodologies are recommended to assess Difamilast’s PDE4B inhibition selectivity in vitro?

this compound’s PDE4B selectivity (IC50 = 11.2 nM) is typically evaluated using recombinant human PDE isoforms in enzyme inhibition assays. Researchers should use fluorometric or radiometric methods to measure cAMP hydrolysis inhibition, with parallel testing against other PDE subtypes (e.g., PDE2, PDE3) to confirm selectivity. Dose-response curves and kinetic analyses (e.g., Michaelis-Menten plots) are critical for determining specificity .

Q. How are Investigator’s Global Assessment (IGA) and Eczema Area Severity Index (EASI) scores applied in clinical trials to quantify this compound’s efficacy?

IGA scores (0–4 scale) and EASI scores (0–72 scale) are validated endpoints in AD trials. IGA evaluates overall disease severity, while EASI quantifies erythema, edema, excoriation, and lichenification across body regions. In Phase III trials, success was defined as achieving IGA 0/1 (clear/almost clear) with ≥2-grade improvement from baseline. Statistical analysis of least square mean changes from baseline is recommended to compare treatment arms .

Q. What animal models are suitable for preclinical evaluation of this compound’s anti-inflammatory effects?

Murine models of AD (e.g., oxazolone- or MC903-induced dermatitis) are widely used. Key endpoints include skin thickness, histopathological analysis (e.g., eosinophil infiltration), and cytokine profiling (IL-4, IL-13, TNF-α). This compound’s efficacy in improving skin barrier function and reducing pruritus should be validated using behavioral assays (e.g., scratching frequency) .

Q. What safety parameters are prioritized in pediatric trials for topical this compound?

Safety assessments include adverse event (AE) monitoring (e.g., application-site reactions, systemic absorption), laboratory tests (e.g., plasma concentrations), and growth metrics. Long-term studies (e.g., 52-week trials) should track treatment-emergent AEs (TEAEs) and discontinuation rates. Notably, no skin stinging or burning was reported in pediatric cohorts, unlike other PDE4 inhibitors .

Advanced Research Questions

Q. How do pharmacokinetic (PK) properties of topical this compound influence systemic exposure in pediatric vs. adult populations?

Plasma concentration analyses in infants (3–24 months) showed mean steady-state levels of 7.2 ng/mL (0.3% ointment) and 12.7 ng/mL (1% ointment), indicating minimal systemic absorption. Researchers should use LC-MS/MS for quantification and correlate PK data with efficacy/safety outcomes. Population pharmacokinetic modeling can account for age-dependent variations in skin permeability .

Q. What molecular mechanisms beyond PDE4 inhibition contribute to this compound’s anti-inflammatory effects?

Recent studies suggest this compound activates the AHR–NRF2 axis in keratinocytes, inducing soluble ST2 (sST2) production, which modulates Th2 inflammation. Researchers should perform siRNA knockdowns (AHR/NRF2) and Western blotting to validate this pathway. Co-culture models with immune cells (e.g., basophils) can further elucidate IL-4 suppression mechanisms .

Q. How do efficacy outcomes for this compound vary across age groups, and what factors explain these discrepancies?

Infants (3–24 months) showed higher IGA response rates (63.4% at interim) compared to children (47.1%) and adults (44.6%) in short-term trials. This may reflect age-dependent differences in immune maturation (e.g., innate lymphoid cell activity) or skin barrier repair capacity. Stratified analyses by age and disease duration are recommended in trial design .

Q. What methodological considerations are critical for interpreting long-term safety data in open-label studies?

Long-term safety assessments (e.g., 52-week trials) must account for rescue medication use, AE reporting bias, and attrition rates. Statistical methods like survival analysis (time-to-event) and mixed-effects models adjust for missing data. Notably, low discontinuation rates (3.5–7.8% due to AEs) support this compound’s tolerability .

Q. How does this compound’s efficacy compare to other PDE4 inhibitors (e.g., crisaborole, roflumilast) in reducing pruritus?

this compound demonstrated rapid pruritus reduction (significant VAS score improvements at Week 1 vs. vehicle), whereas crisaborole’s effects manifest later. Head-to-head trials are lacking, but meta-analyses of phase III data can indirectly compare effect sizes. Pruritus-specific endpoints (e.g., peak-pruritus NRS) should be standardized for cross-study comparisons .

Q. What experimental designs address contradictions in efficacy between vehicle-controlled and open-label studies?

Open-label trials (e.g., in infants) lack vehicle controls, complicating efficacy interpretation. Researchers should incorporate placebo lead-in phases or historical controls for context. Bayesian hierarchical models can synthesize data from multiple trials to estimate treatment effects while adjusting for study heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.